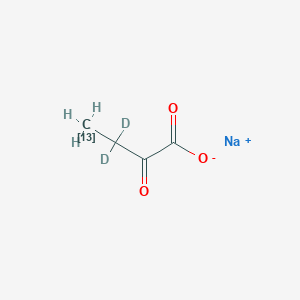
2-Methylhippuric acid
Overview
Description
Dehydrocostuslactone is a naturally occurring sesquiterpene lactone found in several medicinal plants, including Saussurea lappa and Inula helenium. It is known for its diverse biological activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, antifungal, antioxidant, antidiabetic, antiulcer, and anthelmintic properties .
Mechanism of Action
Target of Action
2-Methylhippuric acid is an acyl glycine . Acyl glycines are produced through the action of glycine N-acyltransferase . Therefore, the primary target of this compound is the enzyme glycine N-acyltransferase.
Mode of Action
As an acyl glycine, it is produced through the action of glycine n-acyltransferase . This suggests that this compound might interact with this enzyme to exert its effects.
Biochemical Pathways
This compound is a metabolite of the isomers of xylene . The presence of this compound can be used as a biomarker to determine exposure to xylene . .
Pharmacokinetics
It is known that this compound is a metabolite of xylene , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be related to those of xylene.
Result of Action
The presence of this compound can be used as a biomarker to determine exposure to xylene . This suggests that the primary result of the action of this compound is the indication of xylene exposure.
Action Environment
This compound is relatively stable and can be stored at room temperature . It is soluble in water, with a solubility of 2.08 g/100 mL at 25°C . It is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
2-Methylhippuric acid is an acyl glycine . Acyl glycines are normally minor metabolites of fatty acids . The excretion of certain acyl glycines, including this compound, is increased in several inborn errors of metabolism .
Cellular Effects
The physiological effects of this compound include health effects such as digestive system disorder and hepatobiliary disorder . Its level can be measured in the urine of workers exposed to xylene .
Molecular Mechanism
This compound is a derivative of hippuric acid, an amino acid naturally present within the human body . By incorporating the d7 isotope, this compound becomes an invaluable tool for tracing metabolic pathways, easily distinguishable from endogenous molecules .
Temporal Effects in Laboratory Settings
Its level can be measured in the urine of workers exposed to xylene , suggesting that it may be stable and detectable over time in biological samples.
Metabolic Pathways
This compound is involved in the metabolism of fatty acids . In certain cases, the measurement of these metabolites in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrocostuslactone can be synthesized through various chemical reactions. One common method involves the Michael addition reaction, where derivatives of dehydrocostuslactone are synthesized by introducing different functional groups . Another method involves the use of solid-phase extraction and ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry to unravel the metabolic network of dehydrocostuslactone in biological samples .
Industrial Production Methods
Industrial production of dehydrocostuslactone typically involves the extraction of the compound from the roots of Saussurea lappa and Inula helenium. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Dehydrocostuslactone undergoes various chemical reactions, including:
Oxidation: Dehydrocostuslactone can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert dehydrocostuslactone into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in dehydrocostuslactone with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of dehydrocostuslactone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from the reactions of dehydrocostuslactone include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Dehydrocostuslactone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Costunolide: Another sesquiterpene lactone with similar biological activities, including anticancer and anti-inflammatory properties.
Parthenolide: A sesquiterpene lactone known for its anti-inflammatory and anticancer effects.
Uniqueness of Dehydrocostuslactone
Dehydrocostuslactone is unique due to its ability to inhibit multiple signaling pathways, including STAT3 and NF-κB, and its potential to induce apoptosis in various cancer cell lines. Its diverse biological activities make it a promising candidate for further research and development in the fields of medicine and industry .
Properties
IUPAC Name |
2-[(2-methylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBAVRJHRCKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194818 | |
| Record name | 2-Methylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42013-20-7 | |
| Record name | 2-Methylhippuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42013-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(o-toluoyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J043BCI40Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















